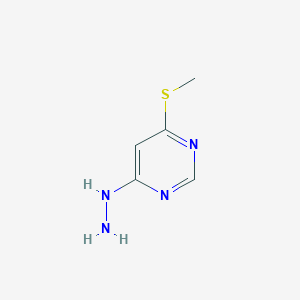

4-Hydrazinyl-6-(methylthio)pyrimidine

Übersicht

Beschreibung

4-Hydrazinyl-6-(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-(methylthio)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with methylthiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by hydrazine and methylthio groups. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydrazinyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The hydrazinyl group can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or arylated pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Key Synthesis Reaction

Chemistry

The compound serves as a vital building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form sulfoxides or sulfones and reduced to yield amines.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Amines |

| Substitution | Alkylated Pyrimidines |

Biology

In biological research, 4-Hydrazinyl-6-(methylthio)pyrimidine has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further studies aimed at understanding its mechanism of action against various pathogens and cancer cells.

Medicine

The compound is being investigated for its neuroprotective and anti-inflammatory properties. Research indicates that related compounds can inhibit endoplasmic reticulum stress and apoptosis pathways, suggesting a role in protecting neuronal cells from damage. Ongoing studies focus on its efficacy in drug development for neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study explored the effects of this compound on human neuronal cells. Results demonstrated that treatment reduced the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3, indicating its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The findings revealed significant inhibitory effects, supporting its application in developing new antimicrobial therapies.

Industrial Applications

In addition to its research applications, this compound is explored for use in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in industrial applications.

Wirkmechanismus

The mechanism of action of 4-Hydrazinyl-6-(methylthio)pyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer effects. The compound may also modulate signaling pathways involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine

- 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Uniqueness

4-Hydrazinyl-6-(methylthio)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Hydrazinyl-6-(methylthio)pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection, anti-inflammation, and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological effects. The compound has a molecular formula of and is represented by the InChI Key RVJXEDCPFDONLT-UHFFFAOYSA-N. Its synthesis typically involves the reaction of 4,6-dichloropyrimidine with methylthiourea under basic conditions, leading to the formation of the hydrazinyl and methylthio substituents .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Neuroprotective Effects : Related compounds have demonstrated the ability to inhibit endoplasmic reticulum (ER) stress and apoptosis. Specifically, they reduce the expression of ER chaperone BIP and cleaved caspase-3 in human neuronal cells, indicating a protective effect against neurodegeneration .

- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory pathways, particularly through the inhibition of NF-kB signaling. This suggests potential applications in treating neuroinflammatory conditions .

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, although specific data on its efficacy are still limited .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of compounds related to this compound. For instance, a series of pyrimidine derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines. The most potent analogs exhibited IC50 values below 40 nM, demonstrating significant anticancer potential .

Case Studies

- In Vivo Studies : In an in vivo xenograft model using MDA-MB-435 cancer cells, a derivative of this compound was administered at a dose of 75 mg/kg three times a week. The results indicated moderate weight loss but statistically significant antitumor effects compared to control groups .

- Microtubule Targeting : Compounds derived from this scaffold were shown to induce microtubule depolymerization effectively. For instance, one derivative had an EC50 value of 19 nM for microtubule depolymerization, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis

The following table summarizes the biological activities and potency of this compound compared to similar compounds:

| Compound Name | IC50 (nM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | <40 | Antiproliferative, Neuroprotective | Potential for drug development |

| Similar Compound A | <50 | Microtubule Depolymerization | Effective against drug resistance |

| Similar Compound B | >100 | Anti-inflammatory | Less potent than target compound |

Eigenschaften

IUPAC Name |

(6-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJXEDCPFDONLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.